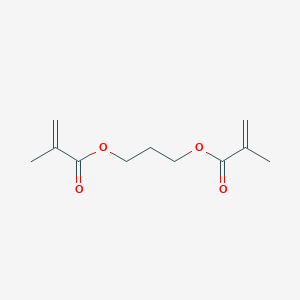

1,3-Propanediol dimethacrylate

Description

Structure

3D Structure

Properties

CAS No. |

1188-09-6 |

|---|---|

Molecular Formula |

C11H16O4 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

3-(2-methylprop-2-enoyloxy)propyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C11H16O4/c1-8(2)10(12)14-6-5-7-15-11(13)9(3)4/h1,3,5-7H2,2,4H3 |

InChI Key |

HTWRFCRQSLVESJ-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCCCOC(=O)C(=C)C |

Canonical SMILES |

CC(=C)C(=O)OCCCOC(=O)C(=C)C |

Other CAS No. |

1188-09-6 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Refractive Index & Physicochemical Profile of 1,3-Propanediol Dimethacrylate (PDDMA)

The following technical guide details the physicochemical profile, refractive index properties, and application context of 1,3-propanediol dimethacrylate.

Executive Summary

1,3-Propanediol dimethacrylate (PDDMA) , also known as trimethylene glycol dimethacrylate, is a bifunctional methacrylic monomer used primarily as a crosslinking agent in polymerization systems. Its refractive index (RI) is a critical parameter for optical applications, particularly in the formulation of dental composites, optical coatings, and hydrogels where transparency depends on minimizing the RI mismatch between the polymer matrix and inorganic fillers.

Crucial Distinction: In technical literature, PDDMA is frequently confused with Triethylene glycol dimethacrylate (TEGDMA). These are distinct chemical entities with different optical properties. This guide explicitly addresses the properties of the C3-alkyl spacer monomer (CAS 7559-82-2) , distinguishing it from the ether-linked TEGDMA (CAS 109-16-0).

Physicochemical Profile

The refractive index of a monomer is intrinsic to its molecular polarizability and density. PDDMA occupies a specific niche in the homologous series of alkylene dimethacrylates, bridging ethylene glycol dimethacrylate (EGDMA) and 1,4-butanediol dimethacrylate (BDDMA).

Table 1: Core Physical Properties of PDDMA

| Property | Value / Description | Context/Notes |

| Chemical Name | 1,3-Propanediol Dimethacrylate | Synonym: Trimethylene glycol dimethacrylate |

| CAS Number | 7559-82-2 | Not 109-16-0 (TEGDMA) |

| Molecular Formula | ||

| Molecular Weight | 212.24 g/mol | |

| Refractive Index ( | 1.455 – 1.458 (Estimated) | Derived from homolog interpolation (see Sec.[1][2] 3) |

| Density | ~1.02 - 1.05 g/cm³ | Typical for liquid dimethacrylates |

| Physical State | Colorless, low-viscosity liquid | Polymerizes upon UV/thermal initiation |

| Boiling Point | ~110°C at 1 mmHg | High boilers; often polymerize before boiling if unstabilized |

Refractive Index Analysis

The Homologous Series Interpolation

Experimental data for PDDMA is often obscured by the prevalence of TEGDMA data. However, the refractive index can be rigorously bracketed by analyzing the homologous series of linear aliphatic dimethacrylates. As the alkyl spacer length increases, the electron density and polarizability shift predictably.

-

Ethylene Glycol Dimethacrylate (C2):

-

1,3-Propanediol Dimethacrylate (C3):

-

1,4-Butanediol Dimethacrylate (C4):

Technical Insight: The refractive index of the monomer is lower than that of its resulting polymer. Upon polymerization, the conversion of double bonds to single bonds and the associated volume shrinkage (densification) typically increases the refractive index by 0.02–0.04 units.

-

Poly(PDDMA) RI: Expected range 1.48 – 1.51 .

Temperature Dependence ( )

Like most organic liquids, the refractive index of PDDMA is inversely proportional to temperature.

-

Coefficient (

): Approx. -

Implication: Precise measurements must be thermostated at 20°C. A deviation of 5°C can alter the reading by 0.002, which is significant for optical matching.

Experimental Protocol: Accurate RI Measurement

To validate the refractive index of a specific batch of PDDMA (essential due to potential purity variations), the following self-validating protocol is recommended.

Phase A: Sample Preparation & Stability Check

-

Inhibitor Verification: Ensure the monomer contains a polymerization inhibitor (e.g., MEHQ ~50-100 ppm) to prevent premature gelling on the prism surface.

-

Filtration: Filter 2 mL of monomer through a 0.45 µm PTFE syringe filter to remove particulates that cause light scattering.

Phase B: Abbe Refractometry Workflow

-

Calibration: Calibrate the Abbe refractometer using a standard glass test piece (

) or HPLC-grade water ( -

Thermostating: Circulate water through the prism jacket at 20.0°C ± 0.1°C . Allow 10 minutes for thermal equilibrium.

-

Application: Apply 2-3 drops of PDDMA to the lower prism. Close the assembly immediately to minimize evaporation of volatiles (though PDDMA has low volatility).

-

Measurement: Align the borderline with the crosshairs. Read the scale to 4 decimal places.

-

Replication: Clean prisms with isopropanol. Repeat 3 times. The standard deviation should be

.

Figure 1: Self-validating workflow for high-precision refractive index measurement of methacrylate monomers.

Applications & Structure-Property Relationships

Optical Matching in Composites

In dental composites and optical adhesives, PDDMA serves as a diluent monomer. High-viscosity base resins (like Bis-GMA, RI ≈ 1.54) are mixed with low-viscosity diluents (like PDDMA) to achieve handleability.

-

The Challenge: Inorganic fillers (Silica/Barium glass) have RIs ranging from 1.46 to 1.55.

-

The Role of PDDMA: By blending PDDMA (RI ~1.456) with Bis-GMA, researchers can tune the matrix RI to perfectly match the filler.

-

Mechanism:

(Volume average approximation).-

Matching Condition:

to ensure high translucency.

-

Polymerization Shrinkage & RI Evolution

As PDDMA polymerizes, the Van der Waals distances between monomer molecules are replaced by shorter covalent bonds. This densification leads to an increase in Refractive Index.

-

Dynamic RI: The RI can be used as a real-time probe for the Degree of Conversion (DC) .

-

Formula:

(approximate linear relationship).

Figure 2: Causal pathway linking polymerization kinetics to refractive index evolution.

Safety & Handling for Optical Measurements

-

Health Hazards: Skin and eye irritant (H315, H319).[5] Potential sensitizer (H317).[5][6]

-

Measurement Precaution: Methacrylates can attack certain plastic prisms or transfer pipettes. Use glass or stainless steel tools. Clean refractometer prisms immediately to prevent polymerization on the optical surface, which can permanently damage the instrument.

References

-

PubChem. (2025).[3][7] 1,3-Propanediol dimethacrylate (Compound Summary). National Library of Medicine. [Link]

-

Masere, J., & Pojman, J. A. (1998).[8] Free Radical-Scavenging Dyes as Indicators of Frontal Polymerization Dynamics. Journal of the Chemical Society, Faraday Transactions. (Context: Use of Trimethylene glycol dimethacrylate in optical tracking).

-

Aloui, F., et al. (2018). Refractive index evolution of various commercial acrylic resins during photopolymerization. eXPRESS Polymer Letters, 12(11), 966-971. [Link]

Sources

- 1. US20120203028A1 - Process for the preparation of pure acrylate esters - Google Patents [patents.google.com]

- 2. trimethylolpropane trimethacrylate, 3290-92-4 [thegoodscentscompany.com]

- 3. 1,3-Propanediol | C3H8O2 | CID 10442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. gc.dental [gc.dental]

- 6. renesas.com [renesas.com]

- 7. 2-Ethyl-2-(hydroxymethyl)-1,3-propanediyl bismethacrylate | C14H22O5 | CID 88215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Viscosity of 1,3-Propanediol Dimethacrylate at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the viscosity of 1,3-propanediol dimethacrylate (1,3-PDDMA), a key monomer in various industrial and research applications. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights into the measurement and influencing factors of this critical physical property.

Executive Summary

1,3-Propanediol dimethacrylate (CAS 1188-09-6) is a difunctional monomer widely utilized in the synthesis of polymers for coatings, adhesives, and high-performance plastics due to its cross-linking capabilities.[] Its viscosity at room temperature is a pivotal parameter that dictates its processability, handling, and performance in various formulations. This guide will delve into the specific viscosity of 1,3-PDDMA, the scientific principles behind its measurement, and the factors that can modulate this property.

Viscosity of 1,3-Propanediol Dimethacrylate

While specific viscosity values for 1,3-propanediol dimethacrylate can vary slightly between suppliers and with purity, a typical value for the dynamic viscosity at room temperature (approximately 25°C) is in the range of 3-6 mPa·s . It is crucial to consult the technical data sheet from the specific supplier for the most accurate value for the lot being used.

For context, the viscosity of other common methacrylate monomers can vary significantly. For instance, methyl methacrylate has a viscosity of approximately 0.6 mPa·s at 20°C. This highlights the importance of understanding the specific viscosity of 1,3-PDDMA for proper formulation and application.

Table 1: Physical and Chemical Properties of 1,3-Propanediol Dimethacrylate

| Property | Value | Reference |

| CAS Number | 1188-09-6 | [2] |

| Molecular Formula | C₁₁H₁₆O₄ | [][2] |

| Molecular Weight | 212.24 g/mol | [][2] |

| Appearance | Colorless liquid | |

| Density | Approximately 1.053 g/cm³ at 25°C | [3] |

| Boiling Point | ~214 °C | [4] |

| Flash Point | >99 °C | [4] |

The Science of Viscosity and Its Measurement

Viscosity is a measure of a fluid's internal resistance to flow.[5] For a monomer like 1,3-PDDMA, this property is critical as it influences pumping, mixing, and the final morphology of the resulting polymer. There are two primary types of viscosity:

-

Dynamic Viscosity (or Absolute Viscosity): Represents the fluid's resistance to shear stress. It is typically measured in Pascal-seconds (Pa·s) or millipascal-seconds (mPa·s), with the latter being equivalent to centipoise (cP).

-

Kinematic Viscosity: Is the ratio of dynamic viscosity to the density of the fluid. It is measured in square meters per second (m²/s) or Stokes (St).

For applications involving fluid flow and processing, dynamic viscosity is often the more relevant parameter.

Experimental Protocol: Measuring Dynamic Viscosity with a Rotational Viscometer

The determination of the dynamic viscosity of 1,3-propanediol dimethacrylate is most accurately performed using a rotational viscometer. This method measures the torque required to rotate a spindle immersed in the fluid at a constant speed.[5]

Workflow for Viscosity Measurement of 1,3-PDDMA

Sources

- 2. 2-Propenoic acid, 2-methyl-, 1,1'-(1,3-propanediyl) ester | C11H16O4 | CID 70911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-プロパンジオール United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. carlroth.com [carlroth.com]

- 5. Rotational viscometry | Anton Paar Wiki [wiki.anton-paar.com]

1,3-propanediol dimethacrylate synonyms and trade names

Executive Summary

1,3-Propanediol dimethacrylate (1,3-PDDMA) is a bifunctional methacrylic monomer characterized by a three-carbon (trimethylene) spacer.[1] While often overshadowed by its C2 (ethylene glycol dimethacrylate) and C4 (1,4-butanediol dimethacrylate) analogues, 1,3-PDDMA offers a unique balance of hydrophobicity and steric flexibility critical for specialized hydrogel and dental composite formulations.[1]

This guide serves as a definitive technical resource for identifying, sourcing, and utilizing 1,3-PDDMA in drug delivery and material science applications.[1] It distinguishes the compound from its common isomer (1,2-propanediol dimethacrylate) and outlines protocols for its purification and polymerization.[1]

Part 1: Chemical Identity & Nomenclature

Accurate identification is paramount, as the term "propylene" is often ambiguously used to refer to both 1,2- and 1,3- isomers. 1,3-PDDMA is derived from trimethylene glycol (1,3-propanediol), not the common propylene glycol (1,2-propanediol).[1]

Synonym Hierarchy

| Category | Primary Nomenclature | Notes |

| IUPAC Name | 2-Propenoic acid, 2-methyl-, 1,3-propanediyl ester | The definitive systematic name.[1][2][3][4][5] |

| Common Chemical Name | 1,3-Propanediol dimethacrylate | Most widely used in literature.[1][6] |

| Alternate Chemical Name | Trimethylene glycol dimethacrylate | Highlights the linear C3 backbone.[6] |

| Abbreviation | 1,3-PDDMA | Standard acronym in polymer science.[1][6] |

| CAS Registry Number | 7559-82-2 | CRITICAL: Distinct from 1,2-isomer (CAS 7559-83-3).[1][6] |

| InChI Key | HTWRFCRQSLVESJ-UHFFFAOYSA-N | Unique digital identifier. |

⚠️ Critical Distinction:

-

1,3-PDDMA (CAS 7559-82-2): Linear C3 spacer.[1][6] Used for specific crosslinking distances.

-

1,2-PDDMA (Propylene Glycol Dimethacrylate): Branched spacer.[1][6] Common diluent.

-

1,3-BDDMA (1,3-Butylene Glycol Dimethacrylate): C4 branched spacer.[1][6] Often confused due to the "1,3" prefix.

Part 2: Commercial Landscape & Trade Names

Unlike high-volume monomers like TEGDMA, 1,3-PDDMA is often categorized as a Specialty Monomer or Fine Chemical .[1][6] It does not have a ubiquitous "SR" code (Sartomer) like its C4 counterparts, which often leads to sourcing challenges.[6]

Sourcing Categories

-

Fine Chemical Grade (Research):

-

Bio-Based Origin (The "Green" Angle):

-

The precursor, 1,3-Propanediol , is increasingly sourced from corn sugar fermentation (e.g., DuPont Tate & Lyle Susterra® ).[6]

-

Strategic Insight: For green chemistry applications, specify "Bio-based 1,3-PDDMA" to ensure the monomer was synthesized from bio-PDO, reducing the carbon footprint of the final polymer matrix.

-

-

Industrial/Bulk Codes:

Part 3: Physicochemical Profile

The C3 spacer places 1,3-PDDMA in a "Goldilocks" zone—more flexible than EGDMA (C2) but more rigid and hydrophilic than 1,4-BDDMA (C4).[1]

| Property | Value | Relevance to Protocol |

| Molecular Weight | 212.24 g/mol | Calculation of molar ratios in crosslinking.[1][6] |

| Molecular Formula | C₁₁H₁₆O₄ | |

| Physical State | Clear, colorless liquid | Viscosity is low, acting as a reactive diluent.[6] |

| Density | ~1.05 g/mL | Essential for volumetric dosing.[6] |

| Boiling Point | >200°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification.[6] |

| Flash Point | >110°C | Safety classification: Combustible but not highly flammable.[6] |

| LogP (Predicted) | ~2.3 | Moderately hydrophobic; suitable for amphiphilic networks.[6] |

Part 4: Scientific Rationale in Drug Development

Why choose 1,3-PDDMA over other crosslinkers?

-

Mesh Size Control: The trimethylene spacer provides a specific crosslinking distance (~5–6 Å) that affects the mesh size of hydrogels.[6] This is critical for controlling the diffusion rates of small-molecule drugs.[1]

-

Hydrolytic Stability: Unlike anhydride crosslinkers, the ester bonds in 1,3-PDDMA are relatively stable at physiological pH but can degrade slowly via hydrolysis over extended periods, making it suitable for long-term implantable devices.[1]

-

Odd-Carbon Effect: Polymer chains with odd-numbered carbon spacers often exhibit different crystalline packing and mechanical damping properties compared to even-numbered spacers (C2, C4), potentially improving the fracture toughness of dental composites.[1]

Visualizing the Crosslinking Logic

Caption: Logical framework for selecting 1,3-PDDMA based on structural outcomes versus C2 and C4 analogues.

Part 5: Experimental Protocols

Protocol A: Inhibitor Removal (Critical for Kinetic Studies)

Commercial 1,3-PDDMA contains MEHQ to prevent spontaneous polymerization.[1][6] For precise kinetic studies or sensitive biological applications, this inhibitor must be removed.

Method: Basic Alumina Column

-

Preparation: Pack a glass chromatography column (approx. 2 cm diameter) with activated basic alumina (Brockmann Grade I). The height of the alumina bed should be ~10 cm for every 50 mL of monomer.

-

Loading: Pour the 1,3-PDDMA liquid directly onto the column bed. Do not use solvent if possible, to avoid difficult evaporation steps later.

-

Elution: Allow the monomer to pass through by gravity or slight positive pressure (nitrogen).[6]

-

Collection: Discard the first 5% of the eluent (void volume). Collect the clear monomer fraction.

-

Validation: The eluent should be clear. The alumina will turn brownish/yellow at the top as it traps the phenolic inhibitor.

-

Storage: Use immediately or store at -20°C under argon. Warning: Uninhibited monomer can polymerize explosively if heated.[6]

Protocol B: QC Validation via FTIR

Before use, validate the identity and purity of the monomer.[6]

-

Carbonyl Stretch (C=O): Look for a strong peak at 1720 cm⁻¹ .[6]

-

Vinyl Unsaturation (C=C): Sharp peaks at 1637 cm⁻¹ and 810 cm⁻¹ .[6]

-

Absence of Hydroxyl (-OH): A broad peak at 3400 cm⁻¹ indicates hydrolysis or residual diol precursor (impurity).[6]

Part 6: Regulatory & Safety (E-E-A-T)

-

Hazards: 1,3-PDDMA is a skin sensitizer and irritant (H315, H317, H319).

-

Handling: Always use nitrile gloves.[6] Methacrylates can penetrate latex.

-

Regulatory: It is generally TSCA listed.[6] For medical devices (dental), it must be part of a validated biocompatibility workflow (ISO 10993).[6]

References

-

PubChem. (2023).[6] 2-Propenoic acid, 2-methyl-, 1,3-propanediyl ester (Compound).[1] National Library of Medicine. [Link][6]

-

Esstech, Inc. (2023).[6] Product Catalog: Dimethacrylates for Dental Applications. [Link][6]

-

Moszner, N., & Salz, U. (2001). New developments of polymeric dental composites. Progress in Polymer Science, 26(4), 535-576.[1] (Contextualizing C3 spacers in dental resins).

Sources

- 1. CAS 1985-51-9: Neopentyl glycol dimethacrylate [cymitquimica.com]

- 2. US20030114553A1 - Hardenable self-supporting structures and methods - Google Patents [patents.google.com]

- 3. US20190163060A1 - Printable compositions including highly viscous components and methods of creating 3d articles therefrom - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Propanediol | C3H8O2 | CID 10442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US20180011222A1 - Silicone hydrogels comprising polyamides - Google Patents [patents.google.com]

The Polymerization of 1,3-Propanediol Dimethacrylate: A Deep Dive into a Versatile Crosslinking Monomer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,3-Propanediol Dimethacrylate in Polymer Science

1,3-Propanediol dimethacrylate (1,3-PDDMA) is a difunctional monomer that plays a crucial role in the formation of crosslinked polymer networks. Its structure, featuring two methacrylate groups separated by a short, flexible three-carbon propyl chain, allows for rapid polymerization and the development of materials with a high crosslink density. These polymers are integral to a variety of applications, including in the formulation of coatings, adhesives, and high-performance plastics.[]

The precursor to 1,3-PDDMA, 1,3-propanediol (PDO), has garnered significant attention due to the development of bio-based production routes, which present a more sustainable alternative to traditional chemical synthesis from feedstocks like ethylene oxide or acrolein.[2][3][4] This shift towards renewable resources makes polymers derived from PDO, including 1,3-PDDMA, increasingly attractive for developing environmentally friendly materials.[5][6] While much of the industrial focus for PDO has been on the production of polyesters like polytrimethylene terephthalate (PTT), its dimethacrylate derivative is a key component in the realm of free-radical polymerization.[5]

This guide provides a comprehensive technical overview of the polymerization mechanism of 1,3-propanediol dimethacrylate, with a focus on the principles of free-radical polymerization, methods of initiation, and the kinetics of network formation. While specific kinetic data for the homopolymerization of 1,3-PDDMA is not extensively published, the well-established principles governing the polymerization of analogous dimethacrylates provide a robust framework for understanding its behavior.

The Core Mechanism: Free-Radical Polymerization of 1,3-PDDMA

The polymerization of 1,3-PDDMA proceeds via a free-radical chain-growth mechanism. This process can be broken down into three primary stages: initiation, propagation, and termination.

Initiation: The Generation of Active Species

The polymerization process is triggered by the formation of highly reactive free radicals from an initiator molecule. This can be achieved through two primary methods: photoinitiation and thermal initiation.

a) Photoinitiation:

Photopolymerization is a widely used technique for curing dimethacrylate-based resins, offering rapid cure times at ambient temperatures. This process relies on a photoinitiator system that absorbs light (typically in the UV or visible spectrum) to generate free radicals. Photoinitiators are broadly classified into two types:

-

Type I Photoinitiators: These undergo unimolecular bond cleavage upon irradiation to form free radicals.

-

Type II Photoinitiators: These undergo a bimolecular reaction where the excited photoinitiator interacts with a co-initiator (often a tertiary amine) to generate radicals.[7]

The choice of photoinitiator is critical and depends on the spectral output of the light source. The concentration of the photoinitiator also plays a key role; while a higher concentration can lead to a faster polymerization rate, excessive amounts can cause an "inner filter effect," where the surface of the resin absorbs too much light, hindering curing in deeper sections.

b) Thermal Initiation:

Thermal initiation involves the use of initiators that decompose at elevated temperatures to produce free radicals. Common thermal initiators for methacrylate polymerization include peroxides (e.g., benzoyl peroxide, BPO) and azo compounds (e.g., azobisisobutyronitrile, AIBN). The rate of decomposition of the thermal initiator, and thus the rate of initiation, is highly dependent on temperature. Spontaneous thermal polymerization of some acrylates can occur at high temperatures without the need for an initiator.[8]

The initiation process can be summarized as follows:

-

Decomposition of the initiator (I) to form primary radicals (R•).

-

Addition of a primary radical to a 1,3-PDDMA monomer (M) to form a monomer radical (M•).

Figure 2: Propagation phase, illustrating both linear growth and crosslinking.

Termination: The Cessation of Chain Growth

The polymerization process ceases when the growing polymer radicals are deactivated. Termination typically occurs through two main mechanisms:

-

Combination (or Coupling): Two growing polymer radicals react to form a single, non-reactive polymer chain.

-

Disproportionation: A hydrogen atom is transferred from one radical to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end.

In the polymerization of dimethacrylates, termination becomes increasingly complex as the reaction progresses.

The Kinetics of 1,3-PDDMA Polymerization: A Deeper Look

The kinetics of dimethacrylate polymerization deviate significantly from classical free-radical polymerization due to the formation of a crosslinked network.

Autoacceleration (The Gel Effect or Trommsdorff–Norrish Effect)

A characteristic feature of bulk dimethacrylate polymerization is autoacceleration. As the polymer network forms, the viscosity of the system increases dramatically. This increased viscosity severely restricts the mobility of the large polymer radicals, making it difficult for them to diffuse and terminate. The smaller monomer molecules, however, can still diffuse to the active radical sites. The result is a significant decrease in the termination rate constant (kt) while the propagation rate constant (kp) remains relatively high. This leads to a rapid increase in the overall polymerization rate.

Reaction-Diffusion Controlled Termination

As the polymerization continues and the system approaches the glassy state (vitrification), the mobility of even the monomer molecules becomes restricted. At this point, the propagation rate also becomes diffusion-controlled, and the overall reaction rate slows down, often leading to incomplete conversion of the methacrylate groups. The final degree of conversion is influenced by factors such as the initial monomer viscosity, the flexibility of the polymer network, and the reaction temperature. [9]

Factors Influencing Polymerization Kinetics

Several factors can significantly impact the polymerization kinetics of 1,3-PDDMA:

| Factor | Effect on Polymerization |

| Initiator Concentration | Higher concentrations generally lead to a faster initial rate of polymerization but can result in a lower final conversion and lower molecular weight polymers due to a higher rate of termination. |

| Temperature | In thermal polymerization, higher temperatures increase the rate of initiator decomposition and thus the polymerization rate. In both thermal and photopolymerization, higher temperatures increase polymer chain mobility, which can delay the onset of autoacceleration and lead to a higher final conversion. |

| Light Intensity (Photopolymerization) | Higher light intensity increases the rate of radical generation, leading to a faster polymerization rate. However, very high intensities can lead to the formation of a highly crosslinked surface layer that can limit light penetration and overall cure depth. |

| Oxygen Inhibition | Oxygen is a potent inhibitor of free-radical polymerization. It reacts with the initiating and propagating radicals to form stable peroxy radicals, which do not efficiently initiate or propagate polymerization. This leads to an induction period at the beginning of the reaction, particularly in thin films with a large surface area exposed to air. |

| Monomer Viscosity | The initial viscosity of the monomer formulation can affect the onset of the gel effect. Lower viscosity monomers generally exhibit a delayed autoacceleration. |

Experimental Protocols for Characterizing 1,3-PDDMA Polymerization

To investigate the polymerization of 1,3-PDDMA, several analytical techniques can be employed. Below are representative protocols for photopolymerization and thermal polymerization.

Protocol 1: Isothermal Photopolymerization using Differential Scanning Calorimetry (DSC)

This method monitors the heat released during the exothermic polymerization reaction.

-

Sample Preparation: Prepare a solution of 1,3-PDDMA with a specific concentration of a photoinitiator (e.g., 0.1-1.0 wt% of a Type I photoinitiator like 2,2-dimethoxy-2-phenylacetophenone, DMPA).

-

DSC Setup: Place a small, known mass of the sample (typically 1-5 mg) in a DSC pan. Place the pan in the DSC cell, which is equipped with a UV light source.

-

Experimental Conditions: Set the DSC to the desired isothermal temperature (e.g., 25°C). Purge the cell with an inert gas like nitrogen to prevent oxygen inhibition.

-

Initiation and Data Collection: Once the temperature has equilibrated, turn on the UV light source at a controlled intensity. Record the heat flow as a function of time.

-

Data Analysis: The rate of polymerization is directly proportional to the heat flow. The total heat evolved can be used to calculate the degree of conversion by comparing it to the theoretical heat of polymerization for a methacrylate double bond (approximately 55-60 kJ/mol).

Figure 3: Workflow for photopolymerization analysis using DSC.

Protocol 2: Thermal Polymerization and Characterization using DSC and Thermogravimetric Analysis (TGA)

This protocol outlines how to thermally cure 1,3-PDDMA and subsequently analyze its thermal properties.

-

Sample Preparation: Mix 1,3-PDDMA with a thermal initiator (e.g., 0.5-2.0 wt% benzoyl peroxide).

-

Curing: Place the mixture in a mold and cure in an oven at a temperature sufficient to decompose the initiator (e.g., 80-120°C) for a specified time.

-

DSC Analysis for Glass Transition Temperature (Tg):

-

Take a small sample of the cured polymer.

-

Perform a heat-cool-heat cycle in the DSC (e.g., from 25°C to 200°C at 10°C/min).

-

The glass transition temperature (Tg) is determined from the second heating scan, observed as a step change in the heat flow curve. [10]4. TGA for Thermal Stability:

-

Place a known mass of the cured polymer in a TGA crucible.

-

Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 600°C).

-

Record the mass loss as a function of temperature. This provides information on the decomposition temperature and thermal stability of the polymer. [11][12]

-

Properties and Applications of Poly(1,3-Propanediol Dimethacrylate)

The properties of the cured poly(1,3-PDDMA) network are directly related to its chemical structure. The relatively short and flexible propanediol linker leads to a tightly crosslinked network with high hardness and good thermal stability. The specific mechanical and thermal properties will depend on the degree of conversion and the polymerization conditions.

While specific data for the homopolymer is scarce, it is expected to exhibit properties that make it suitable for applications where hardness, chemical resistance, and thermal stability are required. These include:

-

Coatings: As a crosslinking agent in UV-curable coatings for wood, plastics, and metal, providing hardness and scratch resistance.

-

Adhesives: In structural adhesives where a strong, durable bond is required.

-

Dental Resins: As a co-monomer in dental composites, contributing to the mechanical strength of the restorative material. The principles of its polymerization are highly relevant to this field, where dimethacrylates are the primary resin components. [7][9]* 3D Printing: In photopolymer resins for stereolithography (SLA) and digital light processing (DLP) 3D printing, where rapid curing and high resolution are necessary.

Conclusion

The polymerization of 1,3-propanediol dimethacrylate is a complex yet versatile process that leverages the principles of free-radical chain-growth polymerization to form highly crosslinked networks. Understanding the fundamental steps of initiation, propagation, and termination, as well as the unique kinetics governed by the gel effect and diffusion control, is essential for controlling the final properties of the resulting polymer. While detailed studies on the homopolymerization of 1,3-PDDMA are needed to fully elucidate its specific kinetic parameters and material properties, the extensive knowledge base for analogous dimethacrylates provides a strong foundation for its application in a wide range of fields. The bio-based origin of its precursor, 1,3-propanediol, further enhances its appeal as a sustainable building block for advanced polymer materials.

References

- Werpy, T., & Petersen, G. (2004). Top Value Added Chemicals from Biomass: Volume I—Results of Screening for Potential Candidates from Sugars and Synthesis Gas. U.S. Department of Energy.

-

Jiang, D., Song, X., Ma, M., A, H., Lu, J., Zi, C., Zhao, W., Lan, Y., Yuan, M. (2023). Preparation and Performance Study of Poly(1,3-Propanediol) Ester/PLLA Blended Membrane. Coatings, 13(4), 689. [Link]

- Zeng, A.-P., & Biebl, H. (2002). 1,3-Propanediol. In Biotechnology (Vol. 9, pp. 263-289). Wiley-VCH Verlag GmbH & Co. KGaA.

-

Sriraj, S., Lee, M. W., Grady, M. C., Soroush, M., & Rappe, A. M. (2009). Computational Study of the Self-initiation Mechanism in Thermal Polymerization of Methyl Acrylate. The Journal of Physical Chemistry A, 113(41), 10787–10794. [Link]

- Google Patents. (2004). Method for producing 1,3-propane diol.

- Leprince, J. G., Palin, W. M., Hadis, M. A., Devaux, J., & Leloup, G. (2011). Progress in dimethacrylate-based dental composite technology and a glimpse into the future.

-

Ma, C., Wang, G., & Liu, D. (2010). 1,3-Propanediol and its copolymers: research, development and industrialization. Biotechnology letters, 32(11), 1637–1643. [Link]

-

Mettler-Toledo. (n.d.). Thermal Analysis of Polymers. Part 3: DSC of Thermosets. Retrieved from [Link]

- Koutinas, A. A., Vlysidis, A., Pleissner, D., Kopsahelis, N., Garcia, I. L., Kookos, I. K., & Papanikolaou, S. (2014). Valorization of industrial waste and by-product streams via fermentation for the production of chemicals and biopolymers. Chemical Society Reviews, 43(8), 2587-2627.

-

Lovell, L. G., Stansbury, J. W., Syrpes, D. C., & Bowman, C. N. (1999). Effects of Composition and Reactivity on the Reaction Kinetics of Dimethacrylate/Dimethacrylate Copolymerizations. Macromolecules, 32(12), 3913–3921. [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis (Part 2). Retrieved from [Link]

-

Troy Polymers, Inc. (2023, December 11). Evaluation of 1,3-Propanediol-Based Polyester and Polyether Polyols in Polyurethane Water Dispersions. PCI Magazine. [Link]

- Google Patents. (2009).

- Vivaldo-Lima, E., Hamielec, A. E., & Wood, P. E. (1997). Modeling of the Free-Radical Copolymerization Kinetics with Crosslinking of Methyl Methacrylate / Ethylene Glycol Dimethacrylate. Journal of the Mexican Chemical Society, 41(3), 95-104.

- Vivaldo-Lima, E., Saldívar-Guerra, E., & Monnet, P. (2006). Modeling of the Free-Radical Copolymerization Kinetics with Crosslinking of Methyl Methacrylate / Ethylene Glycol Dimethacrylate. Ciencia y Tecnología de Polímeros, 16(2), 107-118.

-

RadTech. (n.d.). Self-Initiation of Photopolymerization Reactions. Retrieved from [Link]

-

Nexus Analytics. (n.d.). Thermal Characterization of Polymers. Retrieved from [Link]

-

Zhang, Y., Li, Y., & Du, C. (2019). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology, 7, 19. [Link]

-

Gantrade Corporation. (n.d.). 2-Methyl-1,3-propanediol (MPO). Retrieved from [Link]

- Wang, Y., Zhang, Y., Wang, L., Liu, X., & Wang, X. (2021). Structure, morphology, and properties of aliphatic polyurethane elastomers from bio-based 1,3-propanediol. Journal of Applied Polymer Science, 138(25), 50601.

-

Mettler-Toledo. (n.d.). Thermal Analysis of Polymers. Part 3: DSC of Thermosets. Retrieved from [Link]

- Kurzatkowski, W., & Celińska, E. (2011). Biotechnological Production of 1,3-Propanediol from Crude Glycerol. BioTechnologia, 92(1), 9-17.

Sources

- 2. researchgate.net [researchgate.net]

- 3. Progress in 1,3-propanediol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Progress in 1,3-propanediol biosynthesis [frontiersin.org]

- 5. 1,3-Propanediol and its copolymers: research, development and industrialization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. mt.com [mt.com]

- 11. researchgate.net [researchgate.net]

- 12. nexus-analytics.com.my [nexus-analytics.com.my]

Methodological & Application

Application Notes and Protocols for Utilizing 1,3-Propanediol Dimethacrylate in Dental Composite Formulations

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the incorporation of 1,3-propanediol dimethacrylate (1,3-PGDMA) into dental composite formulations. This document outlines the rationale for its use, detailed experimental protocols for formulation and characterization, and a comparative analysis against conventional dimethacrylate monomers.

Introduction: The Rationale for 1,3-Propanediol Dimethacrylate in Dental Composites

The organic matrix of dental composites is a critical determinant of their clinical performance, influencing properties such as mechanical strength, polymerization shrinkage, and biocompatibility.[1] For decades, the resin matrix has been dominated by monomers like bisphenol A-glycidyl methacrylate (Bis-GMA), urethane dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA).[2] While these have proven effective, there is an ongoing pursuit of alternative monomers that can mitigate some of their inherent limitations.

Bis-GMA, a high molecular weight monomer, contributes to good mechanical properties and low volatility.[3][4] However, its high viscosity necessitates the use of a low-viscosity diluent monomer, typically TEGDMA, to allow for adequate filler loading and clinical handling.[3][5] The addition of TEGDMA, while reducing viscosity, can unfortunately lead to increased polymerization shrinkage and water sorption, potentially compromising the long-term durability of the restoration.[5][6]

1,3-Propanediol dimethacrylate (1,3-PGDMA) emerges as a promising alternative or co-monomer in dental composite formulations. Its chemical structure, a linear aliphatic dimethacrylate, suggests a lower viscosity compared to Bis-GMA, potentially reducing the required concentration of diluent monomers like TEGDMA. This, in turn, could lead to formulations with reduced polymerization shrinkage and improved water sorption characteristics. Furthermore, 1,3-PGDMA can be synthesized from renewable resources, offering a more sustainable approach to dental material manufacturing.[7][8]

This guide provides the foundational knowledge and practical protocols to explore the potential of 1,3-PGDMA in developing next-generation dental composites with enhanced properties.

Materials and Equipment

Materials

-

Monomers:

-

1,3-Propanediol dimethacrylate (1,3-PGDMA) (CAS: 1985-57-5)

-

Bisphenol A-glycidyl methacrylate (Bis-GMA) (CAS: 1565-94-2)

-

Urethane dimethacrylate (UDMA) (CAS: 72869-86-4)

-

Triethylene glycol dimethacrylate (TEGDMA) (CAS: 109-16-0)

-

-

Photoinitiator System:

-

Camphorquinone (CQ) (CAS: 10373-78-1)

-

Ethyl 4-(dimethylamino)benzoate (EDMAB) (CAS: 10287-53-3)

-

-

Inhibitor:

-

Butylated hydroxytoluene (BHT) (CAS: 128-37-0)

-

-

Inorganic Filler:

-

Silanized barium borosilicate glass (particle size: 0.7-2 µm)

-

Silanized silica nanoparticles (particle size: 20-40 nm)

-

-

Solvents:

-

Ethanol (99.5%)

-

Acetone (99.5%)

-

-

Silane Coupling Agent:

-

3-(Trimethoxysilyl)propyl methacrylate (γ-MPS) (CAS: 2530-85-0)

-

Equipment

-

Analytical balance (± 0.0001 g)

-

Dual asymmetric centrifugal mixer (e.g., SpeedMixer) or a mechanical mixer

-

Dental light-curing unit (LED or QTH, wavelength ~470 nm, irradiance > 600 mW/cm²)

-

Radiometer

-

Molds for specimen preparation (Teflon or stainless steel)

-

Universal testing machine (for flexural strength and modulus testing)

-

Microhardness tester (Vickers or Knoop)

-

Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory

-

Density determination kit or pycnometer

-

Environmental chamber or incubator (37 °C)

-

Desiccator with silica gel

-

Calipers or micrometer (± 0.01 mm)

Experimental Protocols

Formulation of the Resin Matrix

The formulation of the resin matrix is a critical first step. The following protocol outlines the preparation of a control formulation based on Bis-GMA/TEGDMA and an experimental formulation incorporating 1,3-PGDMA.

Rationale: The control formulation represents a conventional dental composite matrix. The experimental formulation systematically replaces a portion of the traditional monomers with 1,3-PGDMA to evaluate its impact on the material's properties. The photoinitiator and inhibitor concentrations are kept constant to ensure a valid comparison.

Step-by-Step Protocol:

-

Preparation of the Photoinitiator System: In a light-protected container, dissolve CQ and EDMAB in a small amount of TEGDMA or 1,3-PGDMA monomer by gentle warming and stirring until a homogenous solution is achieved. A common ratio is 0.2 wt% CQ and 0.8 wt% EDMAB relative to the total monomer weight.[5]

-

Monomer Blending: In separate light-protected containers, accurately weigh and combine the monomers according to the desired formulation. An example of a control and an experimental formulation is provided in the table below.

-

Addition of Inhibitor: Add BHT to each monomer blend at a concentration of approximately 0.01 wt% to prevent spontaneous polymerization and ensure adequate shelf life.

-

Incorporation of the Photoinitiator System: Add the prepared photoinitiator solution to the monomer blends and mix thoroughly in the dark using a magnetic stirrer or a centrifugal mixer until a uniform, clear resin matrix is obtained.

-

Degassing: To remove any entrapped air bubbles, which can act as stress concentrators and inhibit polymerization, place the resin matrices in a vacuum chamber for at least 2 hours or until no more bubbles are visible.

Table 1: Example Resin Matrix Formulations

| Component | Control Formulation (wt%) | Experimental Formulation (wt%) |

| Bis-GMA | 60 | 40 |

| TEGDMA | 40 | 20 |

| 1,3-PGDMA | 0 | 40 |

| CQ | 0.2 | 0.2 |

| EDMAB | 0.8 | 0.8 |

| BHT | 0.01 | 0.01 |

Diagram 1: Workflow for Resin Matrix Formulation

Caption: Workflow for the preparation of the light-curable dental resin matrix.

Preparation of the Dental Composite Paste

The following protocol describes the incorporation of inorganic fillers into the prepared resin matrices to form a dental composite paste.

Rationale: The addition of fillers is crucial for enhancing the mechanical properties of the composite, reducing polymerization shrinkage, and improving its aesthetic characteristics.[9][10] The filler loading and the homogeneity of the mixture are key factors influencing the final performance of the material.[10]

Step-by-Step Protocol:

-

Filler Preparation: Ensure the inorganic fillers are thoroughly dried in an oven at 110 °C for at least 4 hours to remove any adsorbed moisture, which can interfere with the silane coupling agent and the polymerization process.

-

Mixing: In a light-protected mixing cup, combine the prepared resin matrix with the dried inorganic fillers. A typical filler loading for a packable composite is around 70-80 wt%. For flowable composites, the filler content is generally lower, in the range of 50-70 wt%.

-

Homogenization: Mix the resin and fillers using a dual asymmetric centrifugal mixer. A typical mixing cycle would be 2 minutes at 2000 rpm, followed by a brief rest and another 2 minutes at 2000 rpm. The goal is to achieve a uniform, paste-like consistency without any visible agglomerates of filler particles. For manual mixing, an agate mortar and pestle can be used, though achieving the same level of homogeneity can be challenging.[11]

-

Storage: Store the prepared composite paste in a light-proof syringe or container at a cool, dark place (e.g., a refrigerator at 4-8 °C) until further use. Allow the composite to reach room temperature before use.

Table 2: Example Dental Composite Formulations

| Component | Control Composite (wt%) | Experimental Composite (wt%) |

| Resin Matrix (from Table 1) | 30 | 30 |

| Silanized Barium Glass | 65 | 65 |

| Silanized Silica Nanoparticles | 5 | 5 |

| Total | 100 | 100 |

Characterization of the Dental Composite

The following protocols outline the key characterization techniques to evaluate the performance of the formulated dental composites.

Degree of Conversion (DC)

Rationale: The degree of conversion indicates the percentage of methacrylate C=C double bonds that have been converted to single bonds during polymerization. A higher DC is generally associated with improved mechanical properties and lower leaching of unreacted monomers.[6]

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount of the uncured composite paste onto the ATR crystal of the FTIR spectrometer. Cover it with a Mylar strip to prevent the formation of an oxygen-inhibited layer.

-

Initial Spectrum: Record the FTIR spectrum of the uncured paste. The peak at approximately 1638 cm⁻¹ corresponds to the C=C stretching vibration of the methacrylate group.[12] An aromatic C=C peak at around 1608 cm⁻¹ is often used as an internal standard.[1]

-

Curing: Light-cure the sample directly on the ATR crystal for 40 seconds using the dental light-curing unit. The tip of the light guide should be in close proximity to the sample.

-

Final Spectrum: Immediately after curing, record the FTIR spectrum of the polymerized sample.

-

Calculation: The degree of conversion is calculated using the following formula, based on the change in the ratio of the aliphatic C=C peak height (or area) to the aromatic C=C peak height (or area) before and after curing.[1]

DC (%) = [1 - (A¹⁶³⁸/A¹⁶⁰⁸)cured / (A¹⁶³⁸/A¹⁶⁰⁸)uncured] x 100

Diagram 2: Workflow for Degree of Conversion Measurement

Caption: Workflow for determining the degree of conversion using FTIR-ATR spectroscopy.

Flexural Strength and Flexural Modulus

Rationale: Flexural strength measures the material's ability to resist fracture under bending loads, which is clinically relevant for restorations in stress-bearing areas. Flexural modulus indicates the stiffness of the material.

Step-by-Step Protocol:

-

Specimen Preparation: Fill a stainless steel or Teflon mold with dimensions of 25 mm x 2 mm x 2 mm with the composite paste. Cover the top and bottom surfaces with Mylar strips and glass slides, and apply gentle pressure to extrude any excess material.

-

Curing: Light-cure the specimen from both the top and bottom surfaces. Overlap the light guide tip to ensure the entire length of the specimen is cured. A typical curing protocol is 40 seconds per overlapping section.

-

Post-Curing and Storage: After removing the specimen from the mold, lightly polish any flash and store it in distilled water at 37 °C for 24 hours before testing.

-

Testing: Perform a three-point bending test using a universal testing machine at a crosshead speed of 0.5 mm/min.

-

Calculation:

-

Flexural Strength (FS): FS = 3FL / 2bh²

-

Flexural Modulus (FM): FM = FL³ / 4bh³d

Where:

-

F = load at fracture (N)

-

L = span length (mm)

-

b = specimen width (mm)

-

h = specimen thickness (mm)

-

d = deflection (mm)

-

Vickers Hardness

Rationale: Hardness is a measure of a material's resistance to localized plastic deformation such as scratching or indentation. It is an important property for the durability of a dental restoration.

Step-by-Step Protocol:

-

Specimen Preparation: Prepare disc-shaped specimens (e.g., 5 mm in diameter and 2 mm in thickness) by filling a mold with the composite paste and curing from both sides as described for flexural strength specimens.

-

Polishing: Wet-polish the top surface of the specimens with a series of silicon carbide papers (e.g., 600, 800, 1200 grit) to obtain a smooth, flat surface.

-

Indentation: Use a Vickers microhardness tester with a load of 300 g and a dwell time of 15 seconds. Make at least three indentations on the surface of each specimen.

-

Measurement: Measure the diagonals of the indentations using the microscope of the hardness tester.

-

Calculation: The Vickers hardness number (VHN) is automatically calculated by the machine or can be calculated using the standard formula.

Water Sorption and Solubility

Rationale: Water sorption can lead to plasticization of the polymer matrix, reducing its mechanical properties. Solubility indicates the amount of material lost over time, which can affect the longevity of the restoration.

Step-by-Step Protocol:

-

Specimen Preparation: Prepare disc-shaped specimens (15 mm in diameter and 1 mm in thickness) and cure them as previously described.

-

Initial Conditioning: Place the specimens in a desiccator containing freshly dried silica gel at 37 °C. Weigh the specimens daily until a constant mass (m₁) is achieved.

-

Water Immersion: Immerse the specimens in distilled water at 37 °C for 7 days.

-

Saturated Mass: After 7 days, remove the specimens from the water, blot them dry to remove surface water, and weigh them to obtain the saturated mass (m₂).

-

Re-conditioning: Place the specimens back into the desiccator and re-condition them until a constant mass (m₃) is achieved.

-

Calculation:

-

Water Sorption (Wsp): Wsp = (m₂ - m₃) / V

-

Solubility (Wsl): Wsl = (m₁ - m₃) / V

Where V is the volume of the specimen in mm³.

-

Expected Outcomes and Discussion

The incorporation of 1,3-PGDMA into dental composite formulations is expected to influence several key properties.

-

Viscosity: Formulations containing 1,3-PGDMA are anticipated to have a lower viscosity compared to those with a high concentration of Bis-GMA. This can facilitate higher filler loading and better handling characteristics.

-

Degree of Conversion: The lower viscosity of 1,3-PGDMA-containing resins may lead to increased polymer chain mobility during polymerization, potentially resulting in a higher degree of conversion.[3]

-

Polymerization Shrinkage: Due to its linear and more flexible structure compared to the rigid aromatic core of Bis-GMA, 1,3-PGDMA may contribute to a reduction in polymerization shrinkage stress.[13] However, the overall shrinkage will also depend on the degree of conversion and the concentration of other monomers.

-

Mechanical Properties: The mechanical properties of composites containing 1,3-PGDMA will be a balance between the properties of the individual monomers and the overall network structure. While the flexibility of 1,3-PGDMA might lead to a lower flexural modulus, a higher degree of conversion could enhance the overall strength.

-

Water Sorption: The hydrophilicity of the monomers plays a significant role in water sorption. 1,3-PGDMA, being a diol-based dimethacrylate, may exhibit different water sorption behavior compared to the more hydrophobic Bis-GMA.

Biocompatibility Considerations

While this guide focuses on the physicochemical properties, it is imperative to consider the biocompatibility of any new dental composite formulation. Unreacted monomers that leach from the restoration can potentially cause local or systemic adverse effects.[14] Therefore, comprehensive biocompatibility testing, including cytotoxicity assays, is a crucial step in the development of any dental material intended for clinical use. The use of 1,3-PGDMA derived from renewable sources does not automatically confer biocompatibility, and rigorous testing according to ISO 10993 standards is required.

Conclusion

1,3-Propanediol dimethacrylate presents a viable and interesting monomer for the formulation of experimental dental composites. Its potential to reduce viscosity, potentially lower polymerization shrinkage stress, and be sourced from renewable feedstocks makes it a compelling candidate for further research and development. The protocols outlined in this guide provide a systematic framework for formulating and characterizing dental composites containing 1,3-PGDMA, enabling a thorough evaluation of its performance against conventional materials.

References

- WO2019243339A1 - Thermoactive dental composite composition - Google Patents. (n.d.).

-

Al-Odayni, A. B., et al. (2023). Advancing Dimethacrylate Dental Composites by Synergy of Pre-Polymerized TEGDMA Co-Filler: A Physio-Mechanical Evaluation. Polymers, 15(23), 4608. [Link]

-

Pieniężak, N., et al. (2022). The Preparation of Experimental Resin-Based Dental Composites Using Different Mixing Methods for the Filler and Matrix. Processes, 10(5), 875. [Link]

-

de Lucena, F. S., et al. (2021). A novel low shrinkage dimethacrylate monomer as an alternative to BisGMA for adhesive and resin-based composite applications. Journal of Applied Oral Science, 29, e20200827. [Link]

-

Klimecka-Kryg, H., et al. (2022). Mechanical Properties of Dental Composites Modified with Liquid Rubber and Their Effect on Stress Distribution in Fillings. Materials, 15(24), 9037. [Link]

-

Spinell, T., et al. (2009). Polymerization shrinkage kinetics of dimethacrylate resin-cements. Dental Materials, 25(8), 1058–1066. [Link]

-

Bakopoulou, A., et al. (2013). Biocompatibility of composite resins. Journal of Applied Oral Science, 21(6), 488–498. [Link]

-

Atai, M., et al. (2004). Physical and mechanical properties of an experimental dental composite based on a new monomer. Dental Materials, 20(7), 663–668. [Link]

-

Pieniężak, N., et al. (2022). The Preparation of Experimental Resin-Based Dental Composites Using Different Mixing Methods for the Filler and Matrix. ResearchGate. [Link]

-

Pączkowska, M., et al. (2020). Novel Urethane-Dimethacrylate Monomers and Compositions for Use as Matrices in Dental Restorative Materials. Materials, 13(8), 1836. [Link]

-

Kowalska, A., et al. (2022). A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR). Materials, 15(17), 5928. [Link]

-

Lechowicz, B., et al. (2019). A Guide through the Dental Dimethacrylate Polymer Network Structural Characterization and Interpretation of Physico-Mechanical Properties. Polymers, 11(12), 2046. [Link]

-

Trujillo-Lemon, M., et al. (2010). Dental Resins Based on Dimer Acid Dimethacrylates: A Route to High Conversion with Low Polymerization Shrinkage. Compendium of Continuing Education in Dentistry, 31(4), 278-283. [Link]

-

D’Alpino, P. H. P., et al. (2005). Polymerization Kinetics of Pre-heated Composite. AdDent, Inc.[Link]

-

Goldberg, M. (2008). Biocompatibility of Dental Adhesives. ResearchGate. [Link]

-

Al-Odayni, A. B., et al. (2023). Advancing Dimethacrylate Dental Composites by Synergy of Pre-Polymerized TEGDMA Co-Filler: A Physio-Mechanical Evaluation. MDPI. [Link]

-

Pieniężak, N., et al. (2021). An Evaluation of the Properties of Urethane Dimethacrylate-Based Dental Resins. Materials, 14(11), 2795. [Link]

-

Al-Oqla, F. M., et al. (2021). Surface Integrity of Dimethacrylate Composite Resins with Low Shrinkage Comonomers. Polymers, 13(7), 1042. [Link]

-

Podgórski, M., et al. (2017). Structure–property relationship in new photo-cured dimethacrylate-based dental resins. Dental Materials, 33(11), e399-e409. [Link]

-

Palin, W. M. (2009). Polymerisation kinetics and optical phenomena of photactive dental resins. University of Birmingham. [Link]

-

Chen, X., et al. (2021). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology, 9, 769433. [Link]

-

Ekworapoj, P., et al. (2009). Preparation and Properties of Conventional Dental Composites. Journal of Metals, Materials and Minerals, 19(1), 39-45. [Link]

-

Biocompatibility of dental products. (n.d.). Elsodent. Retrieved February 22, 2024, from [Link]

-

Astudillo-Rubio, D., et al. (2018). Mechanical properties of provisional dental materials: A systematic review and meta-analysis. PLOS ONE, 13(2), e0193162. [Link]

-

Lovell, L. G., et al. (2001). Understanding the Kinetics and Network Formation of Dimethacrylate Dental Resins. ResearchGate. [Link]

- WO2016040956A1 - Derivatives of 1,3-propanediol - Google Patents. (n.d.).

-

Pieniężak, N., et al. (2022). The Influence of Low-Molecular-Weight Monomers (TEGDMA, HDDMA, HEMA) on the Properties of Selected Matrices and Composites Based on Bis-GMA and UDMA. Materials, 15(7), 2664. [Link]

-

Clementino, T. (n.d.). Low-shrinkage Composite for Dental Application. ResearchGate. [Link]

-

Umare, S. S., et al. (2007). Synthesis, characterization and biodegradable studies of 1,3-propanediol based polyesters. ResearchGate. [Link]

-

Al-Haddad, M. (2019). Investigation of UDMA and UDA/TEGDMA Monomer Mixtures for resin composite applications. University of Manchester. [Link]

-

Pieniężak, N., et al. (2021). An Evaluation of the Properties of Urethane Dimethacrylate-Based Dental Resins. MDPI. [Link]

-

The hardness of bisGMA/TEGDMA- (BT-) and UDMA/TEGDMA- (UT-) based... (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. A Guide through the Dental Dimethacrylate Polymer Network Structural Characterization and Interpretation of Physico-Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–property relationship in new photo-cured dimethacrylate-based dental resins | Pocket Dentistry [pocketdentistry.com]

- 5. Advancing Dimethacrylate Dental Composites by Synergy of Pre-Polymerized TEGDMA Co-Filler: A Physio-Mechanical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. WO2016040956A1 - Derivatives of 1,3-propanediol - Google Patents [patents.google.com]

- 8. Progress in 1,3-propanediol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2019243339A1 - Thermoactive dental composite composition - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) [mdpi.com]

- 13. A novel low shrinkage dimethacrylate monomer as an alternative to BisGMA for adhesive and resin-based composite applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biocompatibility of composite resins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Enhancing Electrospun Fiber Properties with 1,3-Propanediol Dimethacrylate Additives for Drug Delivery Applications

Introduction: A New Frontier in Fibrous Scaffold Engineering

Electrospinning has emerged as a versatile and powerful technique for fabricating micro- and nano-scale fibrous structures that mimic the native extracellular matrix (ECM).[1][2][3] This unique capability has positioned electrospun scaffolds at the forefront of biomedical research, particularly in tissue engineering and drug delivery.[3][4][5] The high surface-area-to-volume ratio and porous nature of these scaffolds are ideal for cell attachment, proliferation, and controlled therapeutic release.[1][3] However, a significant challenge in the application of many electrospun polymers, especially those derived from natural sources or those that are biodegradable, is their limited mechanical integrity and stability in aqueous environments.[1][6] To address this, crosslinking strategies are employed to enhance the structural and functional properties of the electrospun fibers.[1][7]

This guide provides a comprehensive overview and detailed protocols for utilizing 1,3-propanediol dimethacrylate (1,3-PDDMA) as a crosslinking additive in electrospinning. While traditional crosslinkers like glutaraldehyde (GTA) and carbodiimides (e.g., EDC) have been widely used, they can sometimes introduce cytotoxicity.[1][8] 1,3-PDDMA, a short-chain dimethacrylate, offers an alternative approach through photo-initiated polymerization, allowing for rapid and controllable crosslinking of the electrospun fibers upon exposure to ultraviolet (UV) light. This method can improve the mechanical strength, thermal stability, and aqueous insolubility of the fibers, which is crucial for their application as durable drug delivery vehicles.[7] We will delve into the underlying principles, provide step-by-step protocols for polymer solution preparation, the electrospinning process, and post-spinning UV curing, and discuss essential characterization techniques.

The Role of 1,3-Propanediol Dimethacrylate in Fiber Fortification

1,3-Propanediol dimethacrylate is a monomer containing two methacrylate groups. When incorporated into the electrospinning solution and subsequently exposed to UV radiation in the presence of a suitable photoinitiator, these methacrylate groups undergo free-radical polymerization.[9][10] This process forms a crosslinked polymer network within and between the electrospun fibers, effectively reinforcing the scaffold structure. The result is a mechanically robust and stable fibrous mat that can withstand the physiological conditions required for drug delivery applications.

The choice of polymer is critical and often application-dependent. For drug delivery, biodegradable polymers such as poly(ε-caprolactone) (PCL), polylactic acid (PLA), and natural polymers like gelatin are frequently used.[4][11] The addition of 1,3-PDDMA can be particularly beneficial for gelatin, which is water-soluble and requires crosslinking to maintain its fibrous structure in aqueous media.[6][7][12] For synthetic polymers like PCL, the incorporation of a 1,3-PDDMA crosslinked network can enhance its mechanical properties and modulate drug release kinetics.[7][11]

Experimental Protocols

Part 1: Polymer Solution Preparation with 1,3-PDDMA

This protocol outlines the preparation of a polymer solution containing 1,3-PDDMA and a photoinitiator, ready for electrospinning. The example provided is for a PCL-based solution, but the principles can be adapted for other polymers like gelatin with appropriate solvent adjustments.

Materials:

-

Poly(ε-caprolactone) (PCL) (Mw: 80,000 g/mol )

-

1,3-Propanediol dimethacrylate (1,3-PDDMA)

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

-

Chloroform

-

N,N-Dimethylformamide (DMF)

-

Magnetic stirrer and stir bar

-

Glass vials

Procedure:

-

Solvent System Preparation: Prepare a solvent mixture of chloroform and DMF, typically in a 4:1 to 9:1 (v/v) ratio. This combination is effective for dissolving PCL and achieving a stable electrospinning jet.[13]

-

PCL Dissolution: In a glass vial, dissolve PCL at a concentration of 10-15% (w/v) in the prepared solvent mixture. Stir the solution on a magnetic stirrer at room temperature until the PCL is completely dissolved. This may take several hours.

-

Additive Incorporation:

-

Add 1,3-PDDMA to the PCL solution. A typical starting concentration is 5-10% (w/w) relative to the PCL weight.

-

Add the photoinitiator (e.g., DMPA) at a concentration of 1-3% (w/w) relative to the weight of 1,3-PDDMA.

-

-

Homogenization: Continue stirring the solution for at least one hour to ensure all components are thoroughly mixed and a homogenous solution is obtained. The final solution should be clear and slightly viscous.

Table 1: Example Formulations for PCL/1,3-PDDMA Electrospinning Solutions

| Component | Formulation A | Formulation B | Formulation C |

| PCL (g) | 1.0 | 1.0 | 1.0 |

| Chloroform (mL) | 8.0 | 8.0 | 8.0 |

| DMF (mL) | 2.0 | 2.0 | 2.0 |

| 1,3-PDDMA (g) | 0.05 | 0.10 | 0.15 |

| DMPA (mg) | 1.5 | 3.0 | 4.5 |

Part 2: Electrospinning of the Polymer/1,3-PDDMA Solution

This section details the setup and operational parameters for the electrospinning process.

Equipment:

-

High-voltage power supply

-

Syringe pump

-

Syringe with a blunt-tipped needle (20-23 gauge)

-

Grounded collector (e.g., a flat plate or rotating mandrel)

-

Enclosed electrospinning chamber with ventilation

Procedure:

-

Setup:

-

Load the prepared polymer/1,3-PDDMA solution into the syringe and mount it on the syringe pump.

-

Position the collector at a set distance from the needle tip. A typical distance is 10-20 cm.[2][14]

-

Connect the positive lead of the high-voltage power supply to the needle and the ground lead to the collector.

-

-

Electrospinning Parameters:

-

Fiber Collection: As the polymer jet is ejected from the needle, the solvent evaporates, and solid fibers are deposited on the collector. Continue the process until a fibrous mat of the desired thickness is obtained.

-

Post-Spinning Handling: Carefully remove the electrospun mat from the collector.

Table 2: Recommended Electrospinning Parameters

| Parameter | Range | Rationale |

| Voltage | 10-20 kV | Overcomes surface tension to initiate the polymer jet.[16] |

| Flow Rate | 0.5-2.0 mL/h | Affects fiber diameter and bead formation.[16] |

| Tip-to-Collector Distance | 10-20 cm | Allows sufficient time for solvent evaporation.[14] |

| Needle Gauge | 20-23 G | Influences the initial jet diameter. |

| Collector Type | Flat plate or rotating mandrel | A rotating mandrel can be used to collect aligned fibers. |

Part 3: UV-Curing for Crosslinking

This protocol describes the post-electrospinning UV irradiation step to initiate the crosslinking of 1,3-PDDMA.

Equipment:

-

UV lamp (e.g., a mercury lamp with a primary wavelength of 365 nm)

-

UV-protective eyewear and shielding

Procedure:

-

Sample Placement: Place the electrospun mat under the UV lamp. The distance between the lamp and the mat will influence the intensity of the UV radiation and should be kept consistent.

-

UV Exposure: Irradiate the mat with UV light for a specified duration. A typical exposure time can range from 5 to 30 minutes. The optimal time will depend on the concentration of 1,3-PDDMA and the photoinitiator, as well as the intensity of the UV source.

-

Post-Curing: After UV exposure, the crosslinked mat is ready for characterization and use.

Diagram 1: Workflow for Electrospinning with 1,3-PDDMA Additives

Caption: A schematic workflow of the entire process from solution preparation to the final crosslinked fibrous mat.

Characterization and Validation

To ensure the successful crosslinking and to understand the properties of the resulting fibers, a series of characterization techniques should be employed.

-

Scanning Electron Microscopy (SEM): To visualize the fiber morphology, diameter distribution, and the presence of any defects like beads. Successful electrospinning should result in uniform, bead-free fibers.[2]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of 1,3-PDDMA within the fibers and to monitor the disappearance of the methacrylate C=C double bond peak (around 1635 cm⁻¹) after UV curing, which indicates successful polymerization.

-

Mechanical Testing: Tensile tests can be performed on the fibrous mats to quantify the improvement in mechanical properties such as tensile strength and Young's modulus after crosslinking.[6]

-

Swellability and Degradation Studies: To assess the stability of the crosslinked fibers in aqueous environments. The crosslinked mats should exhibit reduced swelling and a slower degradation rate compared to their non-crosslinked counterparts.

-

Drug Release Studies: For drug delivery applications, the release profile of a model drug from the crosslinked and non-crosslinked fibers should be compared. The crosslinking is expected to provide a more sustained release profile.[5]

Diagram 2: Mechanism of UV-Initiated Crosslinking

Caption: The process of photo-initiated free-radical polymerization of 1,3-PDDMA.

Conclusion and Future Perspectives

The incorporation of 1,3-propanediol dimethacrylate as a photo-crosslinkable additive in electrospinning presents a promising strategy for fabricating robust and stable nanofibrous scaffolds for drug delivery. The protocols detailed in this guide provide a solid foundation for researchers to develop and optimize their own electrospun systems. The ability to precisely control the degree of crosslinking by modulating the concentration of 1,3-PDDMA and the UV exposure time opens up possibilities for tuning the mechanical properties and drug release kinetics of the final scaffold. This approach, with its inherent controllability and the use of a less cytotoxic crosslinking method, is a significant step forward in the design of advanced and effective drug delivery systems.

References

-

IIST. (n.d.). ELECTROSPUN GELATIN BASED NANOFIBERS CROSS-LINKED BY NATURAL MOLECULES FOR BIOMEDICAL APPLICATIONS. Retrieved from [Link]

-

Frontiers. (2019, May 13). Fabrication and Characterization of Electrospun Silk Fibroin/Gelatin Scaffolds Crosslinked With Glutaraldehyde Vapor. Retrieved from [Link]

-

PMC. (n.d.). Electrospinning Processing Techniques for the Manufacturing of Composite Dielectric Elastomer Fibers. Retrieved from [Link]

-

MDPI. (2023, May 30). Preparation and Characterization of Crosslinked Electrospun Gelatin Fabrics via Maillard Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Polymer Gel Fibers Produced by UV-Reactive Electrospinning. Retrieved from [Link]

-

PMC. (2020, September 1). Electrospinning of PCL-Based Blends: Processing Optimization for Their Scalable Production. Retrieved from [Link]

-

MDPI. (2018, December 24). Biomedical Applications of Electrospun Nanofibers: Drug and Nanoparticle Delivery. Retrieved from [Link]

-

PubMed. (2018, October 1). A UV-cured nanofibrous membrane of vinylbenzylated gelatin-poly(ɛ-caprolactone) dimethacrylate co-network by scalable free surface electrospinning. Retrieved from [Link]

-

MDPI. (2025, September 21). Recent Trends in Gelatin Electrospun Nanofibers: Advances in Fabrication, Functionalization, and Applications. Retrieved from [Link]

-

MDPI. (2021, February 18). Melt Electrospinning of Polymers: Blends, Nanocomposites, Additives and Applications. Retrieved from [Link]

-

MDPI. (2025, October 20). Electrospinning PLLA/PCL Blend Fibre-Based Materials and Their Biomedical Application: A Mini Review. Retrieved from [Link]

-

MDPI. (2021, May 20). UV Polymerization of Methacrylates—Preparation and Properties of Novel Copolymers. Retrieved from [Link]

-

ResearchGate. (2025, October 15). Crosslinking of Gelatin in Bicomponent Electrospun Fibers. Retrieved from [Link]

- Google Patents. (n.d.). CN102552220A - Method of preparing polymer electrospinning fiber and application in transdermal drug delivery patch.

-

MDPI. (2020, October 25). Cross-Linking Optimization for Electrospun Gelatin: Challenge of Preserving Fiber Topography. Retrieved from [Link]

-

ScienceDirect. (2021, March 26). Electrospinning for drug delivery applications: A review. Retrieved from [Link]

-

PNAS. (n.d.). Molecular characterization of the 1,3-propanediol (1,3-PD) operon of Clostridium butyricum. Retrieved from [Link]

-

PMC. (n.d.). Post-Polymerization Modification of Fluoropolymers via UV Irradiation in the Presence of a Photoacid Generator. Retrieved from [Link]

-

PMC. (2025, August 23). Integrated electrospinning and electrospraying for tailoring composite membranes of nanofibers and microbeads for membrane distillation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reactive electrospinning of degradable poly(oligoethylene glycol methacrylate)-based nanofibrous hydrogel networks. Retrieved from [Link]

-

Frontiers. (2024, June 24). Aligned polycaprolactone/polyaniline electrospun nanofibers for directing neural stem cell differentiation and neuron arrangement. Retrieved from [Link]

-

DergiPark. (n.d.). Electrospinning of Gelatin Nanofibers: Effect of gelatin concentration on chemical, morphological and degradation characteristic. Retrieved from [Link]

-

Arizona State University. (n.d.). Post-fabrication modification of electrospun nanofiber mats with polymer coating for membrane distillation applications. Retrieved from [Link]

-

MATEC Web of Conferences. (n.d.). Preparation of hydrophobic nanofibers by electrospinning of PMMA dissolved in 2-propanol and water. Retrieved from [Link]

-

Sciforum. (n.d.). Current Progress of Electrospun Nanocarriers for Drug Delivery Applications. Retrieved from [Link]

-

SPIE. (2000, August 1). UV free-radical polymerization for micropatterning poly(ethylene glycol)-containing films. Retrieved from [Link]

-

PMC. (n.d.). Electrospun Polycaprolactone Nanofibers: Current Research and Applications in Biomedical. Retrieved from [Link]

-

MDPI. (2017, August 1). Electrospinning PCL Scaffolds Manufacture for Three-Dimensional Breast Cancer Cell Culture. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrospun Gelatin Nanofibers: Effect of Gelatin Concentration on Morphology and Fiber Diameters. Retrieved from [Link]

-

MDPI. (2025, July 18). Recent Progress in the Application of Electrospinning Technology in the Biomedical Field. Retrieved from [Link]

-

Research and Reviews. (2025, April 12). Exploring Electrospinning Techniques: Working Principles, Construction, Recent Advances and Diverse Applications of Polymer Added Semiconducting Nanocomposites. Retrieved from [Link]

-

MDPI. (2025, January 20). Electrospinning Membrane with Polyacrylate Mixed Beta-Cyclodextrin: An Efficient Adsorbent for Cationic Dyes. Retrieved from [Link]

-

IRIS. (2024, February 4). Suspension electrospinning of SBR latex combined with photo-induced crosslinking: control of nanofiber composition, morphology,. Retrieved from [Link]

-

PMC. (n.d.). Qualifying the contribution of fiber diameter on the acrylate-based electrospun shape memory polymer nano/microfiber properties. Retrieved from [Link]

-

F1000Research. (2018, November 19). Processing parameters for electrospinning poly(methyl methacrylate) (PMMA)/titanium isopropoxide composite in a pump-free setup. Retrieved from [Link]

-

MDPI. (2019, December 19). Recent Development of Electrospinning for Drug Delivery. Retrieved from [Link]

Sources

- 1. Frontiers | Fabrication and Characterization of Electrospun Silk Fibroin/Gelatin Scaffolds Crosslinked With Glutaraldehyde Vapor [frontiersin.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Recent Progress in the Application of Electrospinning Technology in the Biomedical Field - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. boa.unimib.it [boa.unimib.it]

- 6. events.iist.ac.in [events.iist.ac.in]

- 7. A UV-cured nanofibrous membrane of vinylbenzylated gelatin-poly(ɛ-caprolactone) dimethacrylate co-network by scalable free surface electrospinning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. UV Polymerization of Methacrylates—Preparation and Properties of Novel Copolymers [mdpi.com]

- 10. experts.illinois.edu [experts.illinois.edu]

- 11. mdpi.com [mdpi.com]

- 12. Recent Trends in Gelatin Electrospun Nanofibers: Advances in Fabrication, Functionalization, and Applications | MDPI [mdpi.com]

- 13. Electrospinning of PCL-Based Blends: Processing Optimization for Their Scalable Production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. rroij.com [rroij.com]

- 16. Electrospinning Processing Techniques for the Manufacturing of Composite Dielectric Elastomer Fibers - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance SLA/DLP Resin Formulation using 1,3-PDDMA

This Application Note is structured to guide researchers through the formulation, optimization, and validation of 3D printing resins utilizing 1,3-Propanediol Dimethacrylate (1,3-PDDMA) .

Executive Summary

In the landscape of photopolymer resins, 1,3-Propanediol Dimethacrylate (1,3-PDDMA) (CAS: 7559-82-2) serves as a critical reactive diluent and crosslinker .[] While Triethylene Glycol Dimethacrylate (TEGDMA) is the industry standard for viscosity reduction, it often introduces high water sorption and excessive flexibility. Conversely, Ethylene Glycol Dimethacrylate (EGDMA) can be too brittle.

1,3-PDDMA offers a strategic "middle ground."[] Its propyl spacer (

Chemical Basis & Rationale

The Role of 1,3-PDDMA